![molecular formula C15H20O4 B12609663 {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate CAS No. 874632-38-9](/img/structure/B12609663.png)
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is a complex organic compound that features an oxirane ring, a benzyloxy group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the reaction of an allylic alcohol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a strong base. The final step involves esterification to introduce the butanoate group, often using butanoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The oxirane ring can undergo oxidation to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.
Substitution: Sodium hydride (NaH) for deprotonation in Williamson ether synthesis.
Major Products
Diols: From oxidation of the oxirane ring.
Alcohols: From reduction of the ester group.
Substituted Ethers: From nucleophilic substitution of the benzyloxy group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its oxirane ring is a reactive site that can interact with biological molecules, potentially leading to the development of new drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for creating polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function and leading to biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Epoxides: Compounds with an oxirane ring, such as ethylene oxide.
Benzyloxy Compounds: Compounds with a benzyloxy group, such as benzyl alcohol.
Butanoate Esters: Compounds with a butanoate ester group, such as ethyl butanoate.
Uniqueness
What sets {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate apart is its combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
874632-38-9 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[(2S,3R)-3-(phenylmethoxymethyl)oxiran-2-yl]methyl butanoate |
InChI |
InChI=1S/C15H20O4/c1-2-6-15(16)18-11-14-13(19-14)10-17-9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3/t13-,14+/m1/s1 |
Clave InChI |
XPUXKWRFYYTVLO-KGLIPLIRSA-N |
SMILES isomérico |
CCCC(=O)OC[C@H]1[C@H](O1)COCC2=CC=CC=C2 |
SMILES canónico |
CCCC(=O)OCC1C(O1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
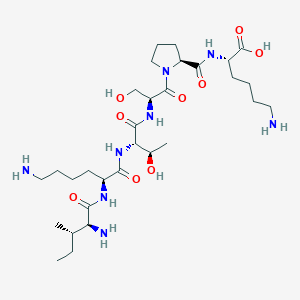
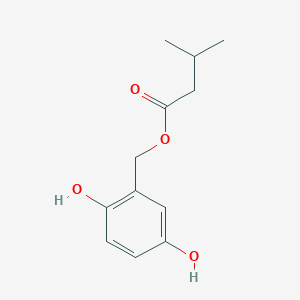
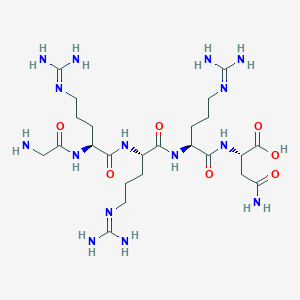
![5,7-Diiodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609605.png)

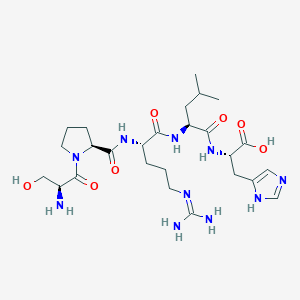

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
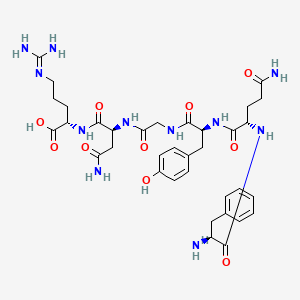
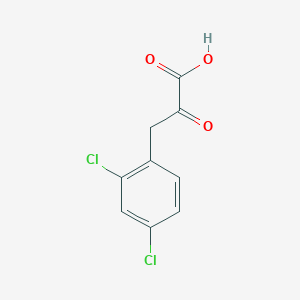
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
